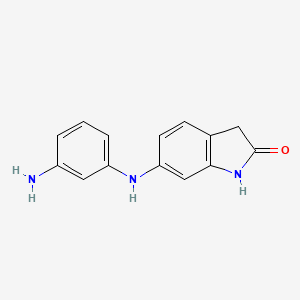

6-((3-Aminophenyl)amino)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-aminoanilino)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-5,7-8,16H,6,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFHMBNACJXCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC3=CC=CC(=C3)N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 6 3 Aminophenyl Amino Indolin 2 One and Indolin 2 One Derivatives

Investigations into Reactivity at Key Positions of the Indolin-2-one Core

The indolin-2-one nucleus possesses several reactive sites, primarily the C3 methylene (B1212753) group (the β-carbon) and the amide nitrogen (the indole (B1671886) -NH position). The specific electronic and steric environment of the molecule dictates the chemoselectivity of its reactions.

The β-carbon, or the C3 position, of the indolin-2-one core is a highly reactive center. Its position adjacent to both an amide carbonyl group and an aromatic ring makes the attached protons acidic and susceptible to deprotonation, leading to the formation of a nucleophilic enolate. This enolate is a key intermediate in a multitude of C3-functionalization reactions.

Research has demonstrated that the C3-enolate, typically generated using a base like sodium hydride (NaH), can undergo alkylation with various electrophiles to introduce quaternary carbon centers. nih.gov This reactivity is fundamental to the synthesis of complex spirooxindoles and other substituted derivatives. nih.gov Furthermore, the C3 position can act as a nucleophile in cascade reactions. For instance, 2-(2-oxoindolin-3-yl)malononitrile can function as a 1,2-carbon bisnucleophile, where sequential deprotonation at the α-carbon of the cyano group and the C3 of the oxindole (B195798) core enables reactions with electrophiles to form spirocyclopentane oxindole derivatives. acs.org

Conversely, strategies have been developed to reverse the inherent nucleophilicity of the C3 position, a concept known as "umpolung." nih.gov Under superacidic conditions (e.g., with triflic acid), it is possible to generate an electrophilic indole at the C3 position, enabling dearomative hydroarylation reactions with arene nucleophiles. nih.gov This highlights the tunable reactivity of the β-carbon, which can be modulated to act as either a nucleophile or an electrophile depending on the reaction conditions.

| Reaction Type | Key Reagents/Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Base (e.g., NaH), Electrophile (e.g., Alkyl halide) | C3-Enolate | C3-Quaternary Oxindoles | nih.gov |

| Cascade Annulation | 2-Nitroallylic acetates | 1,2-Carbon Bisnucleophile | Spirocyclopentane Oxindoles | acs.org |

| Formal [3+2] Annulation | Indolin-2-one-derived aliphatic acids | - | Spirooxindole γ-Butyrolactones | nih.gov |

| Dearomative Hydroarylation (Umpolung) | Triflic Acid, Arene Nucleophile | C3-Indolium Cation | 3-Arylindolines | nih.gov |

The indole nitrogen of the indolin-2-one core is part of an amide functional group. While the lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, diminishing its nucleophilicity compared to an indole, it can still undergo a variety of important transformations. Deprotonation with a suitable base allows for subsequent N-functionalization.

N-arylation of the indolin-2-one scaffold is a significant transformation, often achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov Methods such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are commonly employed to form a C-N bond between the indole nitrogen and an aryl halide. nih.gov Furthermore, chemoselective intramolecular N-H/C-H coupling reactions, catalyzed by reagents like zinc(II) iodide with a silver carbonate oxidant, can lead to the synthesis of fused heterocyclic systems such as indolo[1,2-a]quinoxalin-6-ones. researchgate.net

Besides arylation, the nitrogen can also be functionalized with other groups. For example, palladium-catalyzed N-prenylation of indoles with alkenes like 2-methyl-2-butene (B146552) has been reported, demonstrating the versatility of this position for introducing alkyl substituents. beilstein-journals.org

| Reaction Type | Catalyst/Reagents | General Description | Product Type | Reference |

|---|---|---|---|---|

| N-Arylation (Ullmann Condensation) | Copper salts | Coupling with aryl halides | N-Arylindolin-2-ones | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Palladium complexes | Coupling with aryl halides/triflates | N-Arylindolin-2-ones | nih.gov |

| Intramolecular N-H/C-H Coupling | ZnI₂, Ag₂CO₃ | Cyclization to form fused systems | Indolo[1,2-a]quinoxalin-6-ones | researchgate.net |

| N-Prenylation | Pd(OAc)₂, Cu(OAc)₂ | Coupling with alkenes | N-Prenylindoles | beilstein-journals.org |

Mechanisms of Schiff Base Formation from Isatin (B1672199) Derivatives

Isatin, or 1H-indole-2,3-dione, is a common precursor for indolin-2-one derivatives and is particularly known for its ability to form Schiff bases. This reaction selectively occurs at the C3-carbonyl group, which is more electrophilic and ketone-like, while the C2-carbonyl exhibits amide character. The formation of a Schiff base (an imine) is a condensation reaction between the isatin C3-carbonyl and a primary amine. qu.edu.qamdpi.com

The mechanism proceeds through the following key steps:

Acid Catalysis : The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. mdpi.comnih.gov The acid protonates the oxygen of the C3-carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The primary amine, acting as a nucleophile, attacks the protonated C3-carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. nih.gov

Proton Transfer : A proton is transferred from the nitrogen atom of the attacking amine to the oxygen atom of the hydroxyl group within the carbinolamine intermediate. This converts the hydroxyl group into a good leaving group (water).

Dehydration : The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule. This dehydration step leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final Schiff base product. nih.gov

This reaction is a reversible process, but the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov The resulting Schiff bases are versatile intermediates for the synthesis of more complex heterocyclic systems. qu.edu.qa

Rearrangement and Cyclization Pathways in Indolin-2-one Reactions

The indolin-2-one scaffold is a versatile building block for constructing complex polycyclic and spirocyclic architectures through various rearrangement and cyclization reactions. One of the most prominent pathways involves [3+2] cycloaddition reactions to form spirooxindoles. nih.govthieme-connect.comacs.org This transformation often involves the in situ generation of an azomethine ylide from the condensation of isatin with a secondary amino acid (like L-proline or sarcosine). acs.org This dipole then reacts with a dipolarophile, such as an electron-deficient alkyne or a chalcone (B49325), to yield the spiro[indoline-pyrrolidine] system. thieme-connect.comacs.org

Another significant transformation is the aza-semipinacol rearrangement observed in C2-spiroindoline derivatives. chemrxiv.org Under acidic conditions, these compounds can undergo a stereospecific rearrangement to afford indolenine products bearing a C3-quaternary stereocenter. This provides a method for divergently accessing dearomatized indole derivatives with stereocenters at either the C2 or C3 position. chemrxiv.org

Furthermore, oxidative reactions can induce profound skeletal rearrangements. The Witkop-Winterfeldt oxidation is a classic example where indoles undergo oxidative cleavage of the C2-C3 bond to form distinct scaffolds. caltech.edu More recent methods have expanded on this concept, using copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation. This sequence also achieves C2-C3 bond cleavage but allows for the incorporation of external nucleophiles, leading to diverse heterocyclic systems and aniline (B41778) derivatives that are inaccessible through traditional biomimetic oxidations. caltech.edu

Novel Chemical Transformations and Reaction Specificities

Recent research has focused on developing novel transformations of indolin-2-one derivatives that exhibit high degrees of chemo-, regio-, and stereoselectivity. Multicomponent reactions (MCRs) have emerged as a powerful tool for rapidly building molecular complexity from simple precursors in a single pot. acs.org For example, a one-pot, three-component [3+2] cycloaddition reaction between isatin, a secondary amino acid, and a chalcone can produce highly stereoselective spirooxindole derivatives. acs.org

The specificity of reactions can often be controlled by the choice of catalyst. A notable example is the divergent synthesis possible from indole-2-carboxamides. When the reaction is catalyzed by zinc iodide (ZnI₂), an intramolecular N-H/C-H coupling occurs to form indolo[1,2-a]quinoxalin-6-ones. However, in the presence of triflic acid (TfOH), a dearomative cyclization takes place, leading to C2-arylation and the formation of 2,3′-spirobi[indolin]-2′-ones. researchgate.net This demonstrates how catalyst choice can completely switch the reaction pathway to yield structurally distinct products from the same starting material.

Anion-based nucleophilic catalysis has also been employed to promote novel rearrangements. The Steglich rearrangement, an O- to C-acyl transfer, can be triggered in O-acylated oxindoles using tetrabutylammonium (B224687) salts (fluoride, cyanide, or carboxylates) to form 3,3-disubstituted oxindoles with new quaternary stereocenters. researchgate.net These advanced methodologies underscore the ongoing innovation in harnessing the reactivity of the indolin-2-one core for targeted and efficient synthesis. nih.govacs.org

| Transformation | Key Conditions/Catalyst | Specificity/Novelty | Product | Reference |

|---|---|---|---|---|

| One-Pot [3+2] Cycloaddition | Isatin, L-proline, Chalcone in Ethanol | Multicomponent reaction, high stereoselectivity | Pyrrolizidine-substituted Spirooxindoles | acs.org |

| Catalyst-Controlled Divergent Synthesis | ZnI₂ vs. TfOH | Chemoselective N-H vs. C-2 functionalization | Indolo[1,2-a]quinoxalin-6-ones vs. 2,3′-Spirobi[indolin]-2′-ones | researchgate.net |

| Steglich Rearrangement | Tetrabutylammonium Fluoride (TBAF) | Anion-based nucleophilic catalysis for O- to C-acyl transfer | 3,3-Disubstituted Oxindoles | researchgate.net |

| Selective Tyrosine Kinase Inhibitor Synthesis | Modification of 3-substituent | Structure-activity relationship dictates reaction design | 3-Substituted Indolin-2-ones | nih.govacs.org |

Structure Activity Relationship Sar Studies of Indolin 2 One Compounds with Biological Relevance

General Principles of SAR for Indolin-2-one Chemotypes

The indolin-2-one core is a key pharmacophore that plays a critical role in the biological activity of these compounds, particularly in their ability to inhibit kinases. The fundamental structure consists of a bicyclic system with a benzene (B151609) ring fused to a five-membered lactam ring. The lactam moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is crucial for interacting with the hinge region of the ATP-binding pocket of many kinases.

Key structural features that are generally important for the activity of indolin-2-one derivatives include:

The Indolin-2-one Nucleus: This core structure is essential for providing the foundational interactions with the target protein.

Substitution at the C-3 Position: This is the most commonly modified position and significantly influences the compound's potency and selectivity. The substituent at C-3 typically extends into the hydrophobic region of the ATP-binding site.

Substituents on the Indoline (B122111) Ring: Modifications on the benzene ring of the indolin-2-one core, particularly at the C-5 and C-6 positions, can modulate the compound's activity, selectivity, and pharmacokinetic properties.

The N-1 Position of the Lactam: While less frequently modified for kinase inhibitors, substitution at this position can influence the compound's physical properties and may be explored for other biological targets.

Impact of Substituents on Biological Activities

Influence of Substitutions at the C-3 Position on Kinase Inhibition

The substituent at the C-3 position of the indolin-2-one ring is a primary determinant of kinase inhibitory activity and selectivity. This position is typically occupied by a group that projects into the active site of the kinase, interacting with various amino acid residues.

A common modification at the C-3 position is the introduction of a substituted methylene (B1212753) group (=CH-R), often formed through a condensation reaction with an aldehyde or a ketone. The nature of the 'R' group is critical for determining the inhibitory profile.

Aromatic and Heteroaromatic Rings: The introduction of various aromatic and heteroaromatic rings at the C-3 position has been extensively explored. For instance, 3-substituted indolin-2-ones with a pyrrole (B145914) ring at this position have shown potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. Sunitinib, an approved multi-kinase inhibitor, features a substituted pyrrole moiety at the C-3 position.

Substituents on the C-3 Aryl/Heteroaryl Ring: Further modifications on the aryl or heteroaryl ring at the C-3 position can fine-tune the activity. For example, the presence of specific substituents can enhance hydrophobic interactions or form additional hydrogen bonds within the kinase active site.

The following table summarizes the impact of different C-3 substituents on the kinase inhibitory profile of indolin-2-one derivatives based on published research:

| C-3 Substituent Type | Target Kinases | General SAR Observations |

| Substituted Pyrrole | VEGFR, PDGFR, c-Kit, FLT3 | The nature and position of substituents on the pyrrole ring are crucial for potency and selectivity. |

| Substituted Indole (B1671886) | Various Tyrosine Kinases | Can lead to potent and selective inhibitors, with the substitution pattern on the indole ring being important. |

| Phenyl Ring | EGFR, HER2 | Bulky substituents on the phenyl ring can enhance selectivity for certain kinases. |

| Thiophene Ring | VEGFR | Can mimic the interactions of other aromatic systems and lead to potent inhibition. |

Role of Aminophenyl Moiety Modifications on Biological Profiles

While direct and extensive SAR studies on the modification of a 3-aminophenyl group specifically at the C-6 position of the indolin-2-one core are not widely available in the public domain, we can infer its potential role based on general principles and related studies. The introduction of an aminophenyl moiety, particularly one that is further substituted, can significantly impact the biological activity through several mechanisms:

Additional Interaction Points: The amino group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the target protein. The phenyl ring itself can engage in hydrophobic or pi-stacking interactions.

Vectorial Orientation: The aminophenyl group at the C-6 position would project into a specific region of the binding pocket, and its conformation would be critical for optimal binding.

Modifications to the aminophenyl moiety itself, such as altering the substitution pattern on the phenyl ring or modifying the amino group, would be expected to have a profound effect on the biological profile. For instance, the position of the amino group on the phenyl ring (ortho, meta, or para) would dictate the geometry of potential hydrogen bonds. Furthermore, substitution on the phenyl ring could either enhance or diminish activity depending on the nature and location of the substituent.

Effects of Indoline Ring Substituents on Activity

Substituents on the benzene portion of the indolin-2-one ring play a crucial role in modulating the biological activity. The C-5 and C-6 positions are particularly important and have been the focus of numerous SAR studies.

C-5 Position: Substitution at the C-5 position is a common strategy to enhance potency and modulate selectivity. Halogen atoms, such as fluorine and chlorine, are frequently introduced at this position. For example, the presence of a fluorine atom at the C-5 position of certain indolin-2-one-based kinase inhibitors has been shown to be beneficial for their activity. cancertreatmentjournal.com

The following table provides a general overview of the effects of substituents on the indoline ring:

| Position | Substituent Type | General Effect on Activity |

| C-5 | Halogens (F, Cl) | Often enhances potency. |

| C-5 | Methoxy, Methyl | Can modulate activity and selectivity. |

| C-6 | Halogens (Cl) | Can be beneficial for activity against certain kinases. |

| C-6 | Amino or substituted amino | Expected to significantly alter the binding profile and physicochemical properties. |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Indolin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are important for biological activity.

Correlation of Molecular Descriptors with Biological Outcomes

In QSAR studies of indolin-2-one derivatives, a wide range of molecular descriptors are calculated to quantify the structural and physicochemical properties of the molecules. These descriptors are then correlated with the observed biological activity (e.g., IC50 values for kinase inhibition) using statistical methods.

Commonly used molecular descriptors in QSAR analyses of kinase inhibitors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors can be important for understanding electrostatic interactions and the reactivity of the molecule. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. Steric properties are crucial for ensuring a good fit of the inhibitor within the ATP-binding pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. Hydrophobicity is critical for membrane permeability and for hydrophobic interactions with the target protein.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure of the molecule.

Successful QSAR models for indolin-2-one kinase inhibitors have shown that a combination of these descriptors is often necessary to accurately predict biological activity. For instance, a model might indicate that high activity is associated with a specific range of hydrophobicity, the presence of an electron-withdrawing group at a particular position, and a certain molecular shape. These insights can then guide the synthesis of new derivatives with improved potency. nih.govacs.orgtandfonline.comchemrxiv.orgnih.govnih.govmdpi.com

Predictive Modeling for Biological Activity

The development of predictive models for the biological activity of indolin-2-one compounds, including "6-((3-Aminophenyl)amino)indolin-2-one," is a critical component of modern drug discovery. These computational models aim to establish a quantitative relationship between the chemical structure of a compound and its biological effect. By identifying key molecular features that influence activity, these models can guide the design of new, more potent, and selective molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to these efforts.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, also known as molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

While specific QSAR studies focused exclusively on "6-((3-Aminophenyl)amino)indolin-2-one" and its close analogs are not extensively reported in publicly available literature, broader QSAR studies on indolin-2-one derivatives as inhibitors of various protein kinases have provided valuable insights. For instance, studies on indolin-2-one-based inhibitors of vascular endothelial growth factor receptor (VEGFR) have highlighted the importance of certain structural features. A hypothetical QSAR model for a series of 6-substituted indolin-2-one derivatives might reveal the following relationships:

Influence of Substituents at the 6-position: The nature of the substituent at the 6-position of the indolin-2-one core can significantly impact activity. A QSAR model might indicate that descriptors related to the size, polarity, and hydrogen bonding capacity of the substituent at this position are critical. For "6-((3-Aminophenyl)amino)indolin-2-one," the aminophenylamino group is capable of forming hydrogen bonds and participating in pi-pi stacking interactions, which could be identified as positive contributors to activity in a QSAR equation.

A representative, albeit hypothetical, QSAR data table for a series of analogs is presented below to illustrate the concept.

| Compound ID | R-Group at 6-position | log(1/IC50) | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors |

| 1 | -(NH)-(3-aminophenyl) | 6.5 | 2.8 | 253.29 | 3 | 2 |

| 2 | -(NH)-phenyl | 5.8 | 3.1 | 238.28 | 2 | 2 |

| 3 | -NH2 | 5.2 | 1.5 | 148.16 | 2 | 2 |

| 4 | -OH | 4.9 | 1.3 | 149.15 | 2 | 3 |

| 5 | -Cl | 4.5 | 2.1 | 167.59 | 1 | 2 |

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for inhibitors targeting a specific kinase, for which "6-((3-Aminophenyl)amino)indolin-2-one" might be active, would likely include the following features based on its structure:

Hydrogen Bond Acceptor: The carbonyl oxygen of the indolin-2-one core is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor: The NH group of the indolin-2-one ring and the amino groups on the phenyl ring can act as hydrogen bond donors.

Aromatic Rings: Both the indolin-2-one scaffold and the aminophenyl substituent provide aromatic rings that can engage in hydrophobic and pi-pi stacking interactions within a receptor's binding site.

A hypothetical pharmacophore model could be generated based on a set of active indolin-2-one analogs. This model would serve as a 3D query to screen virtual compound libraries to identify novel molecules with a high probability of being active. The table below outlines the key pharmacophoric features that might be derived from "6-((3-Aminophenyl)amino)indolin-2-one".

| Pharmacophoric Feature | Location on Compound | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | C2-carbonyl oxygen of indolinone | H-bond with backbone NH of hinge region residue in a kinase |

| Hydrogen Bond Donor (HBD) | N1-H of indolinone | H-bond with backbone C=O of hinge region residue in a kinase |

| Hydrogen Bond Donor (HBD) | NH group at C6 | H-bond with amino acid side chain |

| Aromatic Ring (AR1) | Indolinone ring system | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr) |

| Aromatic Ring (AR2) | Phenyl ring of the substituent | Hydrophobic interactions in a specific pocket |

| Hydrogen Bond Donor (HBD) | NH2 group on the phenyl ring | H-bond with amino acid side chain or solvent |

These predictive modeling techniques, QSAR and pharmacophore modeling, are invaluable tools in the study of structure-activity relationships. While specific published models for "6-((3-Aminophenyl)amino)indolin-2-one" are scarce, the application of these methods to the broader indolin-2-one class provides a framework for understanding the key molecular determinants of its biological activity and for the rational design of new and improved analogs.

Molecular Insights and Computational Chemistry Investigations of 6 3 Aminophenyl Amino Indolin 2 One Analogs

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiorxiv.orgresearchgate.net This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 6-((3-Aminophenyl)amino)indolin-2-one, to the binding site of a target protein.

Analogs of 6-((3-Aminophenyl)amino)indolin-2-one, which belong to the indolin-2-one scaffold, are recognized as a privileged structure in kinase inhibitor design. nih.gov Molecular docking simulations have been crucial in elucidating their binding mechanisms with various protein kinases, which are key players in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov

A primary target for many indolin-2-one derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis. nih.govresearchgate.netmdpi.com Docking studies reveal that the indolin-2-one core typically anchors the molecule into the ATP-binding site of the kinase hinge region. mdpi.com Specific interactions often involve the formation of hydrogen bonds between the lactam oxygen and the N-H group of the indolin-2-one ring with key amino acid residues in the hinge region, such as Cys919 and Glu917 in VEGFR-2. mdpi.com

The general binding mode for indolin-2-one based kinase inhibitors can be summarized as follows:

Hinge Binding: The indolin-2-one scaffold forms crucial hydrogen bonds with the backbone of the kinase hinge region. mdpi.com

Hydrophobic Interactions: Aromatic rings of the ligand occupy hydrophobic pockets within the ATP binding site. nih.govresearchgate.net

Solvent-Exposed Region: Portions of the molecule can extend towards the solvent-accessible region, offering opportunities for modification to improve selectivity and pharmacokinetic properties. mdpi.com

These simulations are not limited to kinases. The versatile structure of indolin-2-one analogs allows them to be investigated as inhibitors for other targets, such as carbonic anhydrases, where docking helps to understand their interaction with the zinc ion in the active site. nih.gov

Molecular docking programs utilize scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki) and to rank the different possible binding poses of a ligand. nih.govnih.gov For analogs of 6-((3-Aminophenyl)amino)indolin-2-one, these predictions are vital for prioritizing compounds for synthesis and biological testing.

The predicted binding affinity is influenced by several factors, including the number and strength of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. A lower binding energy score generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity. mdpi.com

For instance, docking of a series of indolin-2-one derivatives into the VEGFR-2 active site can yield a range of binding scores. These scores, when correlated with experimentally determined inhibitory activities (e.g., IC50 values), can help build predictive models for designing new, more potent inhibitors. nih.govmdpi.com The predicted pose reveals the precise orientation of the ligand in the binding site, highlighting which functional groups are critical for interaction and which can be modified. biorxiv.orgresearchgate.net

| Compound | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Amino Acid Residues) | Interacting Moiety |

|---|---|---|---|

| Analog A | -9.8 | Glu917, Cys919 | Indolin-2-one NH and C=O |

| Analog B | -9.2 | Cys919, Asp1046 | Indolin-2-one C=O, Aminophenyl NH2 |

| Analog C | -8.5 | Glu917 | Indolin-2-one NH |

| Sunitinib (Reference) | -10.1 | Glu917, Cys919 | Indolin-2-one NH and C=O |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.commdpi.comnih.gov It is a powerful tool for understanding the intrinsic properties of molecules like 6-((3-Aminophenyl)amino)indolin-2-one.

Before analyzing electronic properties, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.govresearchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.net

The optimization process provides key geometrical parameters like bond lengths, bond angles, and dihedral angles. For 6-((3-Aminophenyl)amino)indolin-2-one, this analysis reveals the planarity of the aromatic rings and the relative orientation of the aminophenyl group with respect to the indolinone core. Conformational analysis can identify different low-energy conformers that may exist in equilibrium, which is important as different conformers might exhibit different binding characteristics. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Lactam) | ~1.23 Å |

| Bond Length | C-N (Lactam) | ~1.38 Å |

| Bond Angle | C-N-C (Amino Linker) | ~125° |

| Dihedral Angle | Indolinone-Aminophenyl | ~30-40° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comnumberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. dergipark.org.tr DFT calculations provide the energies and electron density distributions of these orbitals. For 6-((3-Aminophenyl)amino)indolin-2-one, the HOMO is typically localized on the electron-rich aminophenylamino moiety, while the LUMO is often distributed over the indolin-2-one ring, indicating that this part of the molecule is more likely to accept electrons. This charge transfer character is important for its biological interactions. scispace.com

| Parameter | Energy (eV) | Localization |

|---|---|---|

| EHOMO | -5.8 | Aminophenylamino moiety |

| ELUMO | -1.9 | Indolin-2-one ring |

| Energy Gap (ΔE) | 3.9 | - |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wisc.eduorientjchem.org It examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis (antibonding or Rydberg) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.

For 6-((3-Aminophenyl)amino)indolin-2-one, NBO analysis can quantify the intramolecular charge transfer and the extent of conjugation. Significant interactions often occur between the lone pair (LP) of the nitrogen atoms and the antibonding (π) orbitals of the adjacent aromatic rings. For example, the interaction LP(N) → π(C=C) indicates charge delocalization from the nitrogen lone pair into the phenyl ring, which contributes to the stability of the molecule. This analysis helps to rationalize the electronic properties and reactivity observed from the FMO analysis. dergipark.org.tr

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) of amino linker | π* (C-C) of Indolinone ring | 25.5 |

| LP (O) of C=O | π* (N-C) of Lactam | 18.2 |

| π (C-C) of Phenyl ring | π* (C-C) of Phenyl ring | 20.1 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic regions. This technique is instrumental in predicting how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. The MEP surface is color-coded to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.netnih.gov

For 6-((3-aminophenyl)amino)indolin-2-one, an MEP map would be generated using quantum chemical calculations, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p). researchgate.net The resulting map would highlight specific reactive sites on the molecule.

Negative Potential Regions (Nucleophilic Sites): The most intense red areas are expected to be concentrated around the carbonyl oxygen atom of the indolin-2-one ring due to the high electronegativity of oxygen and the presence of lone pair electrons. The nitrogen atoms of the amino groups and the π-electron clouds of the aromatic rings would also exhibit negative potential, albeit to a lesser extent. These regions are the primary sites for hydrogen bond acceptance and interactions with electrophilic species.

Positive Potential Regions (Electrophilic Sites): The most significant blue regions, indicating positive electrostatic potential, would be located around the hydrogen atoms of the primary amine (-NH2) and the secondary amine (-NH-) groups. These sites are the principal hydrogen bond donors.

This detailed charge distribution map is fundamental for understanding the molecule's intermolecular interaction patterns, which governs its binding affinity and orientation within a receptor's active site. rsc.org Electrostatic and shape complementarity are known to play a vital role in protein-ligand interactions. rsc.org

| Molecular Region | Predicted Electrostatic Potential | Interaction Propensity |

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Hydrogen Bond Acceptor, Electrophile Interaction |

| Amine Hydrogens (-NH, -NH₂) | Strongly Positive (Blue) | Hydrogen Bond Donor, Nucleophile Interaction |

| Aromatic Rings | Moderately Negative (Yellow/Green) | π-π Stacking, Cation-π Interactions |

| Indolinone Nitrogen | Moderately Negative (Yellow/Green) | Weak Hydrogen Bond Acceptor |

Advanced Computational Techniques in Drug Design

To further elucidate the electronic structure, stability, and interaction capabilities of 6-((3-aminophenyl)amino)indolin-2-one, advanced computational methods are employed. These techniques provide a deeper, quantum mechanical understanding of the molecule's behavior.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density (ρ(r)) within a molecule. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into distinct atomic basins, allowing for the quantitative characterization of chemical bonds and noncovalent interactions based on the properties of the electron density at specific points called bond critical points (BCPs). wiley-vch.de

For 6-((3-aminophenyl)amino)indolin-2-one, QTAIM analysis would reveal:

Nature of Covalent Bonds: By analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP between two bonded atoms, the nature of the bond can be classified. High ρ(r) values and negative ∇²ρ(r) values are characteristic of shared interactions (covalent bonds), such as the C-C, C-N, and C=O bonds within the molecule.

Intramolecular Hydrogen Bonds: The presence of weak intramolecular interactions, such as a potential hydrogen bond between the secondary amine hydrogen and the carbonyl oxygen, can be confirmed and quantified. A BCP between the H and O atoms with low ρ(r) and a positive ∇²ρ(r) would characterize this as a closed-shell interaction, typical of hydrogen bonding. researchgate.net

Atomic Properties: QTAIM allows for the calculation of properties on a per-atom basis, such as atomic charges and energies, providing a detailed electronic profile of the molecule. wikipedia.org

| Bond / Interaction | Expected Bond Type | Predicted ∇²ρ(r) at BCP | Significance |

| C=O (Carbonyl) | Covalent (Polar) | Negative | Strong, shared electron density. |

| C-N (Amine Linkage) | Covalent (Polar) | Negative | Characterizes the link between the two main fragments. |

| N-H···O (Intramolecular) | Hydrogen Bond | Positive | Indicates a stabilizing, noncovalent interaction. |

| C-H···π | Weak Hydrogen Bond | Positive | Potential weak stabilizing interaction with aromatic rings. |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method that visualizes and characterizes weak, noncovalent interactions within a single molecule or between multiple molecules. researchgate.net It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). The resulting 3D plot uses color-coded isosurfaces to identify different types of interactions. scielo.org.mx

Blue Isosurfaces: Indicate strong, attractive interactions like hydrogen bonds. For 6-((3-aminophenyl)amino)indolin-2-one, a blue surface would be expected between the secondary amine's hydrogen and the carbonyl oxygen, confirming the intramolecular hydrogen bond suggested by QTAIM.

Green Isosurfaces: Represent weak, delocalized van der Waals interactions. researchgate.net These would appear over the planar surfaces of the phenyl and indolinone rings, highlighting the importance of dispersion forces in the molecule's conformation and its potential interactions with a target.

Red Isosurfaces: Signify strong repulsive or steric clashes. These would be found in areas where atomic orbitals overlap significantly, such as within the core of the aromatic rings.

NCI analysis provides a clear, qualitative picture of the stabilizing and destabilizing noncovalent forces that dictate the molecule's preferred three-dimensional shape and its binding mode to a receptor.

| Interaction Type | NCI Isosurface Color | Location in 6-((3-aminophenyl)amino)indolin-2-one |

| Hydrogen Bonding | Blue | Between secondary N-H and C=O group. |

| Van der Waals Forces | Green | Across the faces of the aromatic rings. |

| Steric Repulsion | Red | In the center of the aromatic rings. |

Theoretical Modeling of Receptor Selectivity and Drug-Target Interactions

The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Theoretical modeling, particularly molecular docking, can be used to predict and rationalize the binding of 6-((3-aminophenyl)amino)indolin-2-one to a hypothetical kinase target, thereby elucidating the structural basis for its potential activity and selectivity. mdpi.com

Molecular docking simulations place the ligand into the binding site of a receptor and score the potential poses based on binding energy. A successful docking model for 6-((3-aminophenyl)amino)indolin-2-one within a kinase active site, for example, would likely reveal several key interactions:

Hinge Binding: The indolinone core is adept at forming critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The secondary amine (-NH-) and the carbonyl oxygen (C=O) of the indolinone ring are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively, with backbone atoms in this region (e.g., the NH of a Cysteine and the C=O of a Glutamate).

Hydrophobic Interactions: The phenyl and indolinone rings would likely occupy hydrophobic pockets within the active site, forming favorable van der Waals and π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Selectivity Pockets: The 3-aminophenyl substituent extends into a solvent-exposed region or a specific selectivity pocket. The primary amine on this ring provides an additional hydrogen bonding opportunity, which could be crucial for achieving selectivity for one kinase over another. clinpgx.org Differences in the amino acids lining this pocket across various kinases can be exploited to design highly selective inhibitors. nih.gov

Computational modeling provides a structural basis for understanding affinity and functional efficacy, guiding the synthesis of analogs with improved potency and selectivity. nih.gov

| Ligand Moiety | Potential Interacting Residue (Example) | Interaction Type |

| Indolinone Carbonyl (C=O) | Cysteine (Hinge Region) | Hydrogen Bond (Acceptor) |

| Indolinone Amine (N-H) | Glutamate (Hinge Region) | Hydrogen Bond (Donor) |

| Phenyl Ring | Leucine, Valine | Hydrophobic Interaction |

| 3-Aminophenyl Group | Aspartate, Serine | Hydrogen Bond, Ionic Interaction |

Future Research Directions and Translational Perspectives for 6 3 Aminophenyl Amino Indolin 2 One Derivatives

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The development of new therapeutic agents based on the 6-((3-Aminophenyl)amino)indolin-2-one scaffold is highly dependent on the availability of efficient and versatile synthetic methodologies. Future research will likely focus on creating more streamlined and diverse synthetic routes.

Novel Synthetic Pathways: Current synthetic strategies often involve multi-step procedures. nih.gov One promising future direction is the development of one-pot, multi-component reactions to construct the core indolin-2-one structure and introduce the aminophenylamino side chain simultaneously. Such approaches, like the one-pot two-step synthesis used for other heterocyclic compounds, can significantly improve efficiency and allow for the rapid generation of a library of analogs. nih.gov Another area of exploration is the use of novel catalytic systems, such as copper-catalyzed chemo-divergent annulation, which could provide access to diverse and structurally unique indolinone derivatives. chemrxiv.org

Derivatization Strategies: Derivatization is crucial for fine-tuning the pharmacological properties of lead compounds. Future efforts will concentrate on developing strategies to modify the core scaffold at various positions. This includes introducing a wide range of substituents to explore new chemical space and improve parameters like solubility, cell permeability, and metabolic stability. Chemical derivatization techniques can be employed to introduce specific functionalities, such as chromophores or fluorophores for analytical purposes, or charged groups to enhance ionization efficiency for mass spectrometry-based analysis, which can aid in pharmacokinetic studies. nih.govnih.gov Strategies might involve reactions like Knoevenagel condensation to generate bis-indolinone systems or cascade reactions to introduce complex functionalities in a single step. nih.govmdpi.com

| Derivatization Approach | Purpose | Potential Advantage |

| Multi-component Reactions | Rapid assembly of core scaffold and side chains | Increased efficiency, reduced step count, rapid library generation. |

| Novel Catalysis | Access to unique chemical structures | Discovery of novel analogs with distinct properties. |

| Functional Group Interconversion | Modification of existing substituents | Fine-tuning of ADME properties (Absorption, Distribution, Metabolism, Excretion). |

| Bioisosteric Replacement | Swapping functional groups with similar properties | Improvement of potency, selectivity, or metabolic profile. |

Advanced SAR-Driven Design of Potent and Selective Analogs

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds into clinical candidates. For indolin-2-one derivatives, SAR provides critical insights into the interactions between the inhibitor and its target, typically the ATP-binding pocket of a protein kinase. researchgate.net

Future SAR-driven design will leverage a combination of empirical synthesis and computational modeling to create analogs with enhanced potency and selectivity. Key observations from existing studies indicate that the indolin-2-one core is essential for activity, acting as a pharmacophore that binds to the hinge region of the kinase. researchgate.netnih.gov Substitutions at the C-3 position of the oxindole (B195798) ring have been shown to be critical for modulating antiangiogenic and anticancer activities. nih.gov

Advanced approaches will involve:

Conformational Constraint: Introducing rigid structural elements to lock the molecule in its bioactive conformation. This can reduce the entropic penalty upon binding and improve potency. acs.org

Fragment-Based Growth: Growing the molecule from the core scaffold by adding small chemical fragments that occupy specific sub-pockets within the target's active site.

Selectivity Profiling: Systematically modifying substituents on both the indolinone ring and the aminophenyl moiety to minimize off-target effects. For example, in the development of p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors, a series of novel indolin-2-ones were designed and synthesized, leading to the identification of a compound with high potency and satisfactory selectivity against a panel of 23 other kinases. nih.gov

The table below summarizes general SAR findings for indolin-2-one based kinase inhibitors.

| Structural Region | Modification | Impact on Activity |

| Indolin-2-one Core | Substitution at C5 position | Can influence potency and physical properties (e.g., fluorine substitution). researchgate.net |

| C3-Position Linker | Varies (e.g., pyrrole (B145914), imino) | Plays a significant role in antiangiogenic and anticancer activity. nih.govmdpi.com |

| Terminal Group | Substitutions on the phenyl ring | Modulates target selectivity and potency. nih.gov |

| Amino Side Chain | Presence and nature of the chain | Often crucial for solubility and forming key interactions with the target protein. researchgate.net |

Integration of Multi-Omics Data in Mechanism of Action Elucidation

Understanding the precise mechanism of action (MoA) of a drug candidate is crucial for its development and for predicting potential efficacy and toxicity. While a compound may be designed to inhibit a specific target, its ultimate effect is often the result of complex downstream changes in cellular pathways. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of these changes. nih.govmdpi.com

Future research on 6-((3-Aminophenyl)amino)indolin-2-one derivatives will increasingly rely on multi-omics approaches to:

Uncover Novel Targets: By analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment, researchers can identify unexpected off-target effects or downstream targets that contribute to the compound's activity. researchgate.net

Elucidate Resistance Mechanisms: Comparing the multi-omics profiles of sensitive versus resistant cells can reveal the pathways that are altered to circumvent the drug's effects.

Identify Pharmacodynamic Biomarkers: Changes in the levels of specific proteins or metabolites can serve as biomarkers to confirm that the drug is engaging its target and having the desired biological effect in preclinical and clinical settings.

An integrative approach can reveal MoAs that are not apparent from a single data type. researchgate.netnih.gov For instance, metabolomic profiling might reveal shifts in cellular energy pathways, while phosphoproteomics could pinpoint the specific signaling cascades that are inhibited. Machine learning models can be used to integrate these large datasets to identify the key pathways affected by the compounds. researchgate.netmdpi.com

Development of Indolin-2-one Scaffolds for Emerging Therapeutic Areas

While the indolin-2-one scaffold is well-established in oncology, particularly as multi-kinase inhibitors targeting angiogenesis (e.g., Sunitinib), its therapeutic potential extends to other diseases. nih.govekb.egekb.eg A significant future direction is the systematic exploration of this scaffold for non-cancer indications.

Emerging areas include:

Fibrotic Diseases: Nintedanib, an indolin-2-one derivative, is approved for idiopathic pulmonary fibrosis (IPF). nih.gov This has opened the door for developing new analogs, such as KBP-7018, which target kinases involved in fibrosis like c-KIT and PDGFR, showing promising potency in preclinical models of pulmonary fibrosis. nih.gov

Inflammatory and Autoimmune Disorders: Kinases play a central role in immune signaling. Indolin-2-one derivatives that selectively inhibit kinases like p38α could be developed as anti-inflammatory agents. nih.gov

Infectious Diseases: The scaffold has been investigated for activity against tuberculosis. researchgate.net Further exploration could lead to the development of novel anti-infective agents.

Neurological Disorders: Given the role of various kinases in neuronal function and neurodegeneration, there is potential for developing indolin-2-one derivatives for conditions such as Alzheimer's disease or Parkinson's disease. researchgate.net

| Therapeutic Area | Disease/Target | Example Compound Class |

| Oncology | Receptor Tyrosine Kinases (VEGFR, PDGFR) | Sunitinib, SU5416 nih.govresearchgate.net |

| Fibrosis | Idiopathic Pulmonary Fibrosis (c-KIT, PDGFR, RET) | Nintedanib, KBP-7018 nih.gov |

| Inflammation | p38α MAP Kinase | p38α inhibitors nih.gov |

| Infectious Disease | Tuberculosis | Antitubercular indolin-2-ones researchgate.net |

Application of Artificial Intelligence and Machine Learning in Indolin-2-one Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. ijettjournal.orgmednexus.org These computational tools can be applied at every stage of the development of new indolin-2-one derivatives.

Future applications of AI/ML in this area include:

De Novo Drug Design: Generative AI models can design novel indolin-2-one structures with desired properties. These algorithms can learn the underlying rules of chemical structure and biological activity from existing data to propose new molecules that are predicted to be potent and selective. mednexus.orgnih.gov

Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comfrontiersin.org By training on a dataset of known indolin-2-one analogs and their activities, these models can accurately predict the potency of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. tandfonline.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of molecules that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. jddtonline.info

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate new protein targets for which indolin-2-one derivatives could be developed. jddtonline.infoijirt.org

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of possible indolin-2-one derivatives, accelerating the discovery of next-generation therapeutics. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-((3-Aminophenyl)amino)indolin-2-one?

Methodological Answer: The synthesis typically involves condensation reactions between substituted indolin-2-ones and aromatic amines. For example:

- Step 1: React indolin-2-one derivatives (e.g., 6-aminoindolin-2-one) with 3-aminophenyl precursors under reflux in acetic acid or ethanol.

- Step 2: Use catalytic conditions (e.g., acid/base) to facilitate nucleophilic substitution or Schiff base formation.

- Step 3: Purify via column chromatography and confirm structure using NMR and mass spectrometry .

Critical Note: Variations in solvent polarity and temperature can influence yield and purity.

Q. How is the structure of 6-((3-Aminophenyl)amino)indolin-2-one validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm hydrogen environments and carbon frameworks. For instance, aromatic protons in the 7–8 ppm range and indolin-2-one carbonyl signals at ~170 ppm are diagnostic .

- X-ray Crystallography: Resolve crystal structures to verify substituent positions and intramolecular hydrogen bonding (e.g., between the amino group and carbonyl oxygen) .

- Infrared (IR) Spectroscopy: Identify characteristic peaks for NH (~3400 cm) and C=O (~1700 cm) .

Q. What preliminary assays assess its biological activity?

Methodological Answer:

- Kinase Inhibition Assays: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-binding competition assays. IC values correlate with substituent effects on the indolin-2-one core .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative activity .

- Solubility Profiling: Employ shake-flask methods with DMSO/PBS to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibitory potency?

Methodological Answer:

- SAR Studies: Modify the C(3') amino tail (e.g., introduce electron-withdrawing groups) to enhance ATP-binding site interactions. For example:

- Molecular Docking: Use software like MOE to model interactions with kinase domains (e.g., hydrogen bonding with Lys721 in EGFR) .

Q. How to resolve contradictions between solubility and bioactivity data?

Methodological Answer:

- Case Study: A derivative with high solubility (e.g., PEGylated amino tail) may show poor cellular uptake due to reduced lipophilicity.

- Approach:

- Prodrug Design: Mask polar groups with cleavable linkers (e.g., esterase-sensitive moieties) to enhance permeability .

- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric carriers to bypass solubility limitations .

Data Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What advanced techniques elucidate its interaction with biomacromolecules?

Methodological Answer:

- Fluorescence Quenching: Monitor tryptophan residue quenching in BSA to calculate binding constants (e.g., ) and infer hydrophobic interactions .

- Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.